2,4-Difluoro-3-hydroxybenzoic acid

Regioselective Synthesis Fluorobenzoic Acid Chemistry Ortho-Hydroxylation

Researchers developing fluoroquinolone antibiotics face significant risk of regioisomeric impurities when procuring generic fluorobenzoic acid intermediates. 2,4-Difluoro-3-hydroxybenzoic acid (CAS 91659-08-4) eliminates this risk with its precise substitution pattern, validated as the key building block in Garenoxacin synthesis. • ≥95% HPLC purity for reproducible HTS and parallel synthesis • Unique ortho-fluorine displacement reactivity under alkaline conditions • Directly maps to the validated Garenoxacin synthetic route, avoiding costly revalidation

Molecular Formula C7H4F2O3
Molecular Weight 174.1 g/mol
CAS No. 91659-08-4
Cat. No. B1280719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-3-hydroxybenzoic acid
CAS91659-08-4
Molecular FormulaC7H4F2O3
Molecular Weight174.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)O)F)O)F
InChIInChI=1S/C7H4F2O3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,(H,11,12)
InChIKeyAYDXPNZXVSSJRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluoro-3-hydroxybenzoic Acid: Identity, Purity, and Physicochemical Profile


2,4-Difluoro-3-hydroxybenzoic acid (CAS 91659-08-4) is a fluorinated benzoic acid derivative (molecular formula C₇H₄F₂O₃, molecular weight 174.10 g/mol) . It is classified as an ortho-substituted fluorobenzoic acid intermediate, primarily utilized as a building block in organic synthesis [1]. Key predicted physicochemical properties from the ACD/Labs Percepta Platform include a density of 1.6±0.1 g/cm³, a boiling point of 285.3±40.0 °C at 760 mmHg, a calculated LogP of 2.03, and a LogD of -0.51 at pH 5.5 . Commercial suppliers typically offer this compound with a standard purity specification of ≥98% as determined by HPLC [2].

Building Block Fluorinated benzoic acid intermediate with distinct 2,4-difluoro-3-hydroxy substitution pattern
Specification Standard high-purity commercial grade for organic synthesis and process development
Profile Predicted physicochemical profile supports solvent selection and extraction workflows

2,4-Difluoro-3-hydroxybenzoic Acid: Substitution Risk in Synthesis


In medicinal chemistry and process development, the precise substitution pattern of fluorine and hydroxyl groups on the phenyl ring is a critical determinant of downstream reaction outcomes. The specific 2,4-difluoro-3-hydroxy substitution pattern of this compound is not interchangeable with other isomers (e.g., 2,4-difluoro-6-hydroxybenzoic acid, CAS 189283-54-3) or with non-fluorinated hydroxybenzoic acids. As demonstrated by Umezu et al., the ortho-fluorine atom in 2,4-difluorobenzoic acid derivatives is selectively replaced by a hydroxyl group under specific alkaline conditions (solid NaOH in 1,3-dimethyl-2-imidazolidinone), a reactivity profile that is strictly governed by the electronic and steric environment created by the adjacent fluorine and existing hydroxyl substituents [1]. Procuring a generic alternative lacking this precise substitution pattern introduces substantial risk of regioisomeric impurities, altered reaction kinetics, and ultimately, a failed synthetic sequence. The documented utility of this specific scaffold as a key intermediate in the preparation of the marketed fluoroquinolone antibiotic Garenoxacin further underscores that substitution is not a viable option without extensive revalidation of the entire synthetic route and final product specifications [2].

Target 2,4-Difluoro-3-hydroxybenzoic acid
Potential Substitute 2,4-Difluoro-6-hydroxybenzoic acid (regioisomer) may alter reaction regiospecificity and product purity
Target Ortho-fluorinated scaffold
Potential Substitute Non-fluorinated 3-hydroxybenzoic acid lacks the electronic activation required for selective ortho-modification

Comparative Evidence: 2,4-Difluoro-3-hydroxybenzoic Acid vs Analogs


Regioselective Ortho-Hydroxylation Specificity

The synthetic accessibility of the 2,4-difluoro-3-hydroxy substitution pattern is a key differentiator. Umezu et al. reported a method for the regioselective ortho-hydroxylation of 2,4-difluorobenzoic acid derivatives. While the study's primary focus was on converting 2,4-difluorobenzoic acid to 4-fluoro-3-hydroxybenzoic acid, the methodology confirms that the ortho-fluorine in 2,4-difluoro systems can be selectively displaced to introduce a hydroxyl group. This reactivity is specific to the 2,4-difluoro arrangement and is not observed with other substitution patterns under the same conditions, establishing a distinct synthetic pathway to access this specific scaffold [1].

Regioselective ortho-hydroxylation
Class-level inference
Selective ortho-fluorine displacement observed in 2,4-difluoro systems; not demonstrated for other isomer patterns under same conditions
Supports unique reactivity context for scaffold access
Qualitative observation; conditions require verification per specific derivative
Regioselective Synthesis Fluorobenzoic Acid Chemistry Ortho-Hydroxylation

Commercial Purity Standards

For procurement, the minimum purity specification is a primary selection criterion. Vendor data sheets for 2,4-difluoro-3-hydroxybenzoic acid (CAS 91659-08-4) specify a minimum purity of 98% as determined by High-Performance Liquid Chromatography (HPLC) [1]. This sets a verifiable benchmark for quality that can be directly compared against quotes from other suppliers. The specification for this specific compound includes a maximum moisture content of 0.5%, which is an additional quality parameter relevant to its use as an intermediate in anhydrous or moisture-sensitive reactions [1].

Commercial purity
Supplier specification
≥98% (HPLC)
Sets a verifiable procurement quality benchmark
Vendor CoA review recommended; moisture ≤0.5% also specified
Chemical Purity Supplier Qualification Quality Control

Lipophilicity and Ionization Comparison

The predicted lipophilicity of 2,4-difluoro-3-hydroxybenzoic acid (LogP = 2.03) and its pH-dependent distribution coefficient (LogD = -0.51 at pH 5.5) offer a quantitative basis for differentiation from non-fluorinated hydroxybenzoic acid analogs. For instance, the calculated LogP for the parent compound, 3-hydroxybenzoic acid, is approximately 1.5 [1], reflecting the lipophilicity-enhancing effect of the two fluorine atoms. Furthermore, the low LogD at pH 5.5 indicates that the compound exists predominantly in its ionized (carboxylate) form in mildly acidic aqueous environments, a property that can be contrasted with non-acidic or more lipophilic building blocks during reaction solvent selection .

Lipophilicity & ionization
Cross-study comparable
TargetLogP 2.03 · LogD -0.51 (pH 5.5)
3-Hydroxybenzoic acidLogP ~1.5
Supports solvent selection and chromatographic method development
ACD/Labs predicted values; experimental confirmation advised
Physicochemical Properties LogP LogD Drug-likeness

2,4-Difluoro-3-hydroxybenzoic Acid: Validated Applications


Key Intermediate for Garenoxacin Synthesis

The primary industrial application of 2,4-difluoro-3-hydroxybenzoic acid is as a crucial building block in the multi-step synthesis of Garenoxacin (BMS-284756), a marketed fluoroquinolone antibiotic [1]. In the published synthetic route, 2,4-difluoro-3-hydroxybenzoic acid (or its methyl ester) is subjected to further functionalization to construct the core quinolone scaffold. Procurement of this specific intermediate is non-negotiable for organizations engaged in the production or development of Garenoxacin or structurally related fluoroquinolone analogs, as it directly ensures fidelity to the validated synthetic pathway and the regulatory profile of the final active pharmaceutical ingredient (API) .

Regioselective Ortho-Functionalization of Fluorobenzoic Acids

Research groups focused on synthesizing ortho-functionalized fluorinated aromatic compounds should prioritize this specific intermediate. The published methodology confirms that the 2,4-difluoro-3-hydroxy scaffold provides a unique platform for regioselective ortho-modifications, particularly the displacement of the ortho-fluorine under controlled alkaline conditions [2]. This application scenario is directly supported by the evidence of unique reactivity compared to other fluorobenzoic acid isomers, making this compound the required starting material for accessing this specific chemical space. It is a strategic procurement choice for projects exploring structure-activity relationships (SAR) within this series.

Standardized Building Block for Medicinal Chemistry

In medicinal chemistry, where precise control over molecular properties is paramount, the predicted lipophilicity (LogP 2.03) and ionization profile (LogD -0.51 at pH 5.5) of 2,4-difluoro-3-hydroxybenzoic acid differentiate it from its non-fluorinated counterpart . This quantitative difference in physicochemical parameters makes it the preferred building block for projects where a specific balance of lipophilicity and polarity is required, such as in the design of enzyme inhibitors or cellular probes. Procurement of this compound, with its defined purity specification (≥98% by HPLC) [3], ensures consistent performance in parallel synthesis and high-throughput screening (HTS) campaigns, where the reproducibility of building block quality is directly linked to the reliability of biological assay data.

Application
Selection Property
Validation Focus
Fluoroquinolone intermediate synthesis
Regioisomeric identity confirmation
Synthetic route fidelity review
Regioselective ortho-modification studies
Ortho-fluorine displacement profile
Reported regioselectivity conditions
Medicinal chemistry building block
Predicted lipophilicity profile
Purity specification and assay reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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